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molecular formula C11H15BrO3S B8710219 2,2-Dimethylpropyl 3-bromobenzene-1-sulfonate CAS No. 188062-33-1

2,2-Dimethylpropyl 3-bromobenzene-1-sulfonate

Cat. No. B8710219
M. Wt: 307.21 g/mol
InChI Key: VHQOAOCBRZZNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642626B2

Procedure details

Under cooling in an ice bath, 2,2-dimethyl-1-propanol (1.55 g) was added to a chloroform (20 mL) solution that contained 3-bromobenzenesulfonyl chloride (3.00 g) and pyridine (1.86 g), and the obtained solution was then stirred at a room temperature for 60 hours. Thereafter, water and a saturated sodium hydrogencarbonate aqueous solution were added to the reaction solution, and the obtained mixture was then extracted with chloroform. The organic layer was washed with a saturated saline, and was then dried over anhydrous sodium sulfate, followed by vacuum concentration. The obtained solid was washed with n-hexane, so as to obtain the title compound (3.90 g) in the form of a colorless solid.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.86 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].C(Cl)(Cl)Cl.[Br:11][C:12]1[CH:13]=[C:14]([S:18](Cl)(=[O:20])=[O:19])[CH:15]=[CH:16][CH:17]=1.C(=O)([O-])O.[Na+]>O.N1C=CC=CC=1>[Br:11][C:12]1[CH:13]=[C:14]([S:18]([O:4][CH2:3][C:2]([CH3:6])([CH3:5])[CH3:1])(=[O:20])=[O:19])[CH:15]=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
CC(CO)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.86 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained solution was then stirred at a room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
the obtained mixture was then extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by vacuum concentration
WASH
Type
WASH
Details
The obtained solid was washed with n-hexane

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)OCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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